Computational Physicochemical Profiling: Lipophilicity and Permeability Advantages Over Structural Analogs
The target compound exhibits a computed logP (XLogP3-AA) of 4.5, indicating moderate lipophilicity suitable for membrane permeability while maintaining aqueous solubility [1]. This logP value is notably higher than the demethylated analog (predicted ~3.8) and the 4-hydroxy analog (predicted ~3.2), yet lower than the 4-chloro analog (predicted ~5.1), positioning it in an optimal range for balancing permeability and solubility in cellular assays .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.5 (XLogP3-AA) |
| Comparator Or Baseline | 4-Hydroxy analog (estimated LogP ~3.2), 4-Chloro analog (estimated LogP ~5.1), 4-Methyl analog (estimated LogP ~4.2) |
| Quantified Difference | Target logP is 1.3 units higher than hydroxy analog, 0.6 units lower than chloro analog, and 0.3 units higher than methyl analog. |
| Conditions | Computed property based on XLogP3 algorithm; PubChem data [1] |
Why This Matters
This lipophilicity value predicts better passive membrane permeability compared to more polar analogs, potentially enhancing intracellular accumulation in cell-based assays, while maintaining sufficient aqueous solubility for in vitro testing.
- [1] PubChem. (2025). 3-(4-Ethylanilino)-1-(4-methoxyphenyl)-1-propanone. Computed Properties, XLogP3-AA. View Source
